Theasapogenol E
CAS No.: 15399-41-4
Cat. No.: VC21057562
Molecular Formula: C30H48O6
Molecular Weight: 504.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15399-41-4 |
---|---|
Molecular Formula | C30H48O6 |
Molecular Weight | 504.7 g/mol |
IUPAC Name | 3,8,9,10-tetrahydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde |
Standard InChI | InChI=1S/C30H48O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,15,18-24,32-36H,8-14,16H2,1-6H3 |
Standard InChI Key | PADNECYMNLPKRN-HAIONMGCSA-N |
Isomeric SMILES | C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)C=O)O |
SMILES | CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C=O)O)C)C |
Canonical SMILES | CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C=O)O)C)C |
Melting Point | 270-273°C |
Introduction
Chemical Structure and Properties
Theasapogenol E is a pentacyclic triterpenoid with the molecular formula C₃₀H₄₈O₆ and a molecular weight of 504.7 g/mol . The compound is also known as Camelliagenin E and is characterized by multiple hydroxyl groups that contribute to its biological activity .
Structural Characteristics
The IUPAC name of Theasapogenol E is 3,8,9,10-tetrahydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde . The compound features a pentacyclic triterpene skeleton with five hydroxyl groups at positions 3β, 8, 9, 10, and 8a (hydroxymethyl), along with an aldehyde group at position 4 . This specific arrangement of functional groups distinguishes Theasapogenol E from other related triterpenoids found in Camellia species.
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of Theasapogenol E:
Theasapogenol E belongs to the class of organic compounds known as triterpenoids, which are terpene molecules containing six isoprene units . As a sapogenin, it serves as the aglycone (non-sugar) component of saponins found in tea plants, particularly in the seeds .
Natural Sources and Distribution
Plant Sources
Theasapogenol E has been primarily isolated from various Camellia species, with significant concentrations found in:
The compound is notably present in the seed pomace of Camellia oleifera, which is a byproduct of tea oil production in Asia . This provides a sustainable source for isolation and research applications.
Isolation Techniques
Researchers typically employ a multi-step process to isolate Theasapogenol E from plant material:
-
Initial extraction with methanol or ethanol to obtain crude saponin fractions
-
Hydrolysis of tea saponins to yield sapogenins, including Theasapogenol E
-
Purification using column chromatography techniques
-
Identification through liquid chromatography-mass spectrometry (LC-MS)
A recent study demonstrated the isolation of Theasapogenol E from Camellia oleifera seed pomace through meticulously extracted and hydrolyzed tea saponins . The isolated compound was subsequently characterized using spectroscopic methods to confirm its structure.
Biological Activities
Anti-inflammatory Properties
Recent research has demonstrated significant anti-inflammatory activity of Theasapogenol E, particularly in models involving damage-associated molecular patterns (DAMPs) . A 2024 study revealed that Theasapogenol E (compound d in the study) selectively targeted endogenous high-mobility group box 1 (HMGB1)-induced inflammation, showing pronounced specificity against this pathway .
This selective inhibitory effect suggests potential therapeutic applications in inflammatory conditions specifically triggered by tissue damage rather than pathogenic infections. The mechanism appears to involve modulation of key inflammatory signaling pathways, though the precise molecular targets remain under investigation .
Comparison with Related Compounds
When compared with related triterpenoid sapogenins, Theasapogenol E shows distinctive biological activity profiles:
Table 2: Comparative Analysis of Theasapogenol E and Related Compounds
The distinctive selectivity profile of Theasapogenol E for HMGB1-induced inflammation pathways makes it particularly interesting for targeted anti-inflammatory applications in specific disease contexts .
Structural Relationships and Derivatives
Saponin Forms
In nature, Theasapogenol E predominantly exists as the aglycone portion of various saponins. Several derivatives have been identified in tea plants:
-
21-O-angeloyl-theasapogenol E - A saponin with an angeloyl group attached at position 21
-
21-O-hexenoyl-28-O-acetyl-theasapogenol E - The sapogenin of teaseedsaponin H, featuring hexenoyl and acetyl groups
-
Theasaponins E10-E13 - A series of complex saponins containing Theasapogenol E as their sapogenin core
These derivatives exhibit varying biological activities, with the acyl and glycosyl substituents modulating their pharmacological properties and bioavailability .
Structural Modifications
The pentacyclic triterpenoid skeleton of Theasapogenol E provides numerous positions for potential structural modifications, presenting opportunities for semi-synthetic derivatives with enhanced bioactivity. The hydroxyl groups at positions 3, 8, 9, 10, and the hydroxymethyl at 8a represent key points for functionalization .
Analytical Methods for Detection and Quantification
Chromatographic Methods
Ultra-high-performance liquid chromatography (UHPLC) coupled with various detection methods has been successfully employed for the analysis of Theasapogenol E and related compounds:
-
UHPLC coupled with photo-diode array detector and mass spectrometry (UHPLC-PDA-MS) has been used for qualitative analysis
-
Liquid chromatography with ultraviolet detection and evaporative light scattering detection (LC/UV-ELSD) has proven effective for both qualitative and quantitative analysis
-
Liquid chromatography-electrospray ionization-ion trap-time of flight/mass spectrometry (LC-ESI-IT-TOF/MS) has been utilized for detailed structural characterization
Spectroscopic Identification
The structural confirmation of Theasapogenol E typically involves a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation
-
Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis
-
Infrared (IR) spectroscopy for functional group identification
Research Applications and Future Perspectives
Current Research Focus
Current research on Theasapogenol E primarily focuses on:
-
Anti-inflammatory applications, particularly for conditions involving DAMP-mediated pathways
-
Potential antiviral activities based on structural similarities with other bioactive triterpenoids
-
Valorization of tea seed pomace as a sustainable source of bioactive compounds
-
Structure-activity relationship studies to understand the molecular basis of its biological activities
Research Gaps and Future Directions
Despite the promising research findings, several knowledge gaps remain to be addressed:
-
Comprehensive pharmacokinetic and bioavailability studies of Theasapogenol E
-
Precise molecular mechanisms underlying its selective anti-inflammatory activity
-
Potential synergistic effects with other bioactive compounds from tea plants
-
Development of efficient and scalable isolation methods for industrial applications
-
Clinical studies to validate therapeutic potential in specific disease contexts
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume